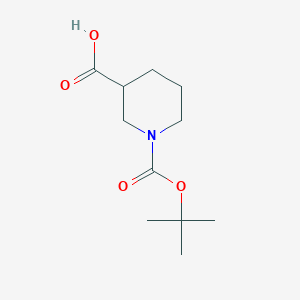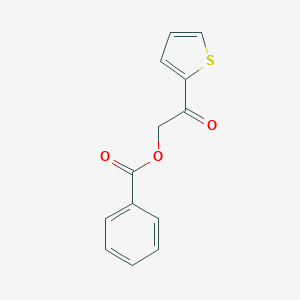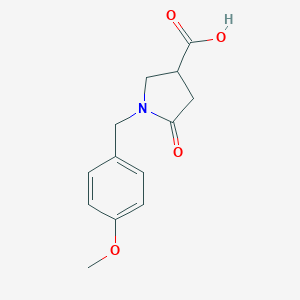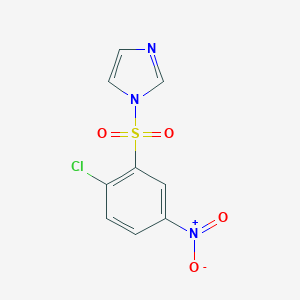
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile, also known as CTAM, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CTAM is a small molecule that belongs to the class of malononitrile derivatives and has shown significant potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the STAT3 pathway, NF-κB pathway, and MAPK pathway. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been shown to have various biochemical and physiological effects, such as the inhibition of cancer cell proliferation, reduction of inflammation, protection of neurons from oxidative stress-induced damage, and improvement of cognitive function. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile in lab experiments is its high potency and specificity for the target signaling pathways. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile and its potential side effects. Finally, the development of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile analogs with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
Synthesemethoden
The synthesis of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile is a multistep process that involves the reaction of malononitrile with cyclopropylamine and 2-thiophenecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine. The resulting product is then purified using column chromatography to obtain pure (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile. The purity of the compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has shown promising results as a potent inhibitor of the STAT3 signaling pathway, which is known to play a critical role in cancer cell proliferation and survival. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
In inflammation, (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to reduce the severity of inflammation in animal models of these diseases.
In neurodegenerative disorders, (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are involved in the survival and growth of neurons.
Eigenschaften
IUPAC Name |
2-[(E)-1-cyclopropyl-3-thiophen-2-ylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-11(9-15)13(10-3-4-10)6-5-12-2-1-7-16-12/h1-2,5-7,10H,3-4H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJHMZKYBHQPO-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C(C#N)C#N)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=C(C#N)C#N)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)
![N'-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenoxy)pentanehydrazide](/img/structure/B349305.png)

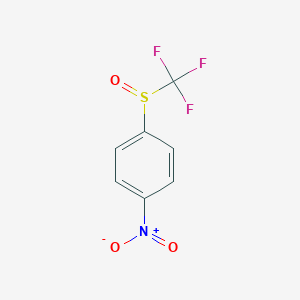
![2-Methyl-5-[1-(5-methyl-2-furyl)cyclohexyl]furan](/img/structure/B349319.png)


![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)


